molecular formula C19H23FN2O2 B5303161 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine

Numéro de catalogue B5303161
Poids moléculaire: 330.4 g/mol
Clé InChI: YEVBSSLAGSKSNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine, also known as EIP or AZD5213, is a novel compound that has gained significant attention in the field of neuroscience. EIP is a selective antagonist of the orexin 1 receptor, which is involved in regulating sleep-wake cycles, arousal, and appetite.

Applications De Recherche Scientifique

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been investigated for its potential therapeutic applications in various neurological disorders, including narcolepsy, insomnia, and addiction. Narcolepsy is a sleep disorder characterized by excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone triggered by strong emotions. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to improve wakefulness and reduce cataplexy in animal models of narcolepsy. Insomnia is a common sleep disorder characterized by difficulty falling asleep or staying asleep. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to improve sleep quality and reduce wakefulness in animal models of insomnia. Addiction is a chronic brain disease characterized by compulsive drug-seeking behavior and drug use despite harmful consequences. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to reduce drug-seeking behavior and relapse in animal models of addiction.

Mécanisme D'action

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine selectively blocks the orexin 1 receptor, which is involved in regulating sleep-wake cycles, arousal, and appetite. Orexin neurons are located in the hypothalamus and project to various brain regions, including the cortex, thalamus, and brainstem. Orexin signaling promotes wakefulness and arousal by activating these brain regions. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine blocks orexin signaling and reduces wakefulness and arousal.
Biochemical and Physiological Effects
1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to reduce wakefulness and increase sleep in animal models. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has also been shown to reduce food intake and body weight in animal models. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine does not affect locomotor activity or anxiety-like behavior in animal models. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has a long half-life and is metabolized by the liver.

Avantages Et Limitations Des Expériences En Laboratoire

1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine is a selective antagonist of the orexin 1 receptor, which makes it a valuable tool for studying the role of orexin signaling in various neurological disorders. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been shown to be effective in animal models of narcolepsy, insomnia, and addiction. However, 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has limitations in terms of its pharmacokinetic properties. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has a long half-life and is metabolized by the liver, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for research on 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine. One direction is to investigate the potential therapeutic applications of 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine in humans. Clinical trials are needed to determine the safety and efficacy of 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine in treating neurological disorders such as narcolepsy, insomnia, and addiction. Another direction is to investigate the role of orexin signaling in other neurological disorders, such as depression and anxiety. 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine may be a valuable tool for studying the role of orexin signaling in these disorders. Finally, future research could focus on developing new compounds that target the orexin system with improved pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine involves the reaction of 3-ethyl-5-isoxazolecarboxylic acid with 1-(4-fluorophenyl)ethylamine to form the intermediate 1-(3-ethyl-5-isoxazolyl)-3-[2-(4-fluorophenyl)ethyl]urea. This intermediate is then reacted with piperidine to yield the final product, 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine. The synthesis of 1-[(3-ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine has been described in detail in a patent by AstraZeneca.

Propriétés

IUPAC Name

(3-ethyl-1,2-oxazol-5-yl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-2-17-12-18(24-21-17)19(23)22-11-3-4-15(13-22)6-5-14-7-9-16(20)10-8-14/h7-10,12,15H,2-6,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVBSSLAGSKSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)N2CCCC(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Ethyl-5-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.